molecular formula C38H60O18 B1681144 Stevioside CAS No. 57817-89-7

Stevioside

Cat. No. B1681144
CAS RN: 57817-89-7
M. Wt: 804.9 g/mol
InChI Key: UEDUENGHJMELGK-HYDKPPNVSA-N
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Description

Stevioside is a glycoside derived from the stevia plant, which can be used as a sweetener . It is the main sweetener found in the leaves of Stevia rebaudiana, a plant originating in South America . Dried leaves, as well as aqueous extracts, have been used for decades as a sweetener in many countries, notably in Latin America and Asia (Japan, China) .


Synthesis Analysis

This compound was discovered in 1931 by French chemists . In 1980, Tomoya Ogawa and colleagues at the Institute of Physical and Chemical Research in Wakō, Japan reported the total synthesis of this compound . The biosynthesis of steviol glycosides and their function in plant physiology expand at high speed, while remaining fragmented and interdisciplinary .


Molecular Structure Analysis

The 3D structure of the UDP-glucosyltransferase UGT76G1, including a complex of the protein with UDP and rebaudioside A bound in the active site, has been reported .


Chemical Reactions Analysis

This compound synthesis is regulated by nitrogen, which shifts leaf carbon metabolic flux or induces certain transcription factors . Many genes involved in “phenylpropanoid biosynthesis”, “flavonoid biosynthesis” and “starch and sucrose metabolism” were significantly upregulated by nitrogen deficiency .


Physical And Chemical Properties Analysis

This compound is a white powder . It is stable in neutral or acidic aqueous solutions maintained at 100 °C for 2 hours . The sweetness intensity rate of this compound is about 44 and 18.51 times sweeter than 0.5% and 10% sucrose solution, respectively .

Scientific Research Applications

Sweetening Activity and Pharmacological Properties Stevioside, a natural sweetener from Stevia rebaudiana, shows promise beyond its sweetening capabilities. It has noncaloric, noncariogenic, and nonfermentative properties, making it a superior alternative to sucrose. Research highlights its potential in treating conditions like diabetes, hypertension, inflammation, and cancer due to its antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities. The therapeutic index and specific pathological applications of this compound continue to be explored in clinical research (Orellana-Paucar, 2023).

Antihyperglycemic Effects in Diabetic Patients this compound has demonstrated significant antihyperglycemic effects in type 2 diabetic patients. In a study where this compound was added to a test meal, it resulted in an 18% reduction in postprandial blood glucose levels and a 40% increase in the insulinogenic index, suggesting its beneficial impact on glucose metabolism. This positions this compound as a potential therapeutic agent in managing type 2 diabetes (Gregersen et al., 2004).

Impact on Agriculture and Quality of Stevia In agriculture, particularly in the Himalayan region, the application of organic manures like farmyard manure, vermicompost, and apple pomace significantly influences the yield, nutrient uptake, and quality of Stevia crops. This approach not only increases the total glycoside content in Stevia plants but also contributes to soil health and sustainability (Kumar et al., 2013).

Extraction and Processing Techniques Advancements in extraction and processing techniques for this compound have shown promising results. Enzymatic processes, compared to conventional chemical and physical methods, offer efficient and cost-effective means for this compound extraction, indicating potential for broader food-based applications (Puri et al., 2011).

Antioxidant and Anti-inflammatory Properties this compound exhibits antioxidant and anti-inflammatory properties. It has been shown to regulate inflammatory cytokines and inhibit apoptosis in Staphylococcus aureus-infected mouse mammary epithelial cells. These findings highlight its potential in treating inflammation and infection-related conditions (Wang et al., 2014).

Antihypertensive Effects Studies have shown that this compound can significantly decrease blood pressure in patients with mild essential hypertension. Its long-term administration was not only effective in reducing systolic and diastolic blood pressure but also improved the quality of life without significant adverse effects (Hsieh et al., 2003).

Mechanism of Action

Target of Action

Stevioside, a natural sweetener derived from the leaves of Stevia rebaudiana, primarily targets the insulin-secreting β-cells of the pancreas . These cells play a crucial role in maintaining glucose homeostasis in the body.

Mode of Action

This compound interacts with its target cells by stimulating insulin secretion . This interaction results in an increase in insulin levels, which in turn helps lower blood sugar levels . Additionally, this compound increases insulin sensitivity due to the retardation of gluconeogenesis, which is caused by a decrease in phosphoenol pyruvate carboxy kinase (PEPCK) gene expression in the liver .

Biochemical Pathways

The primary biochemical pathway affected by this compound is gluconeogenesis . By decreasing the expression of the PEPCK gene in the liver, this compound slows down the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . This action leads to increased insulin sensitivity and lower blood glucose levels .

Pharmacokinetics

Upon absorption, steviol, the aglycone of this compound, undergoes fast glucuronidation . This process involves the addition of a glucuronic acid group to the steviol molecule, making it more water-soluble and easier to excrete from the body.

Result of Action

The molecular and cellular effects of this compound’s action include enhanced insulin secretion, increased insulin sensitivity, and reduced blood glucose levels . These effects contribute to this compound’s potential therapeutic benefits, particularly in the management of diabetes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as day length, light quality and quantity, temperature, drought, salinity stress, and nutrient availability can affect the content of this compound in Stevia rebaudiana plants . Understanding these factors is crucial for optimizing the cultivation and extraction of this compound for therapeutic use .

Safety and Hazards

Stevioside is slightly hazardous in case of inhalation, skin contact, ingestion, or eye contact . It may cause eye irritation, skin irritation, and irritation of the digestive tract . Certain chemicals in stevia, including this compound and rebaudioside A, are likely safe when used as a food sweetener .

Future Directions

The described bioactivities of steviol glycosides deserve special attention based on their dose dependence and specific pathological situations . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUENGHJMELGK-HYDKPPNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021281
Record name Stevioside
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Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stevioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.25 mg/mL
Record name Stevioside
Source Human Metabolome Database (HMDB)
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CAS RN

57817-89-7
Record name Stevioside
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Record name Stevioside
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Record name (4α)-β-D-glucopyranosyl 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oate
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Record name STEVIOSIDE
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Record name Stevioside
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Melting Point

238 - 239 °C
Record name Stevioside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: How does stevioside affect blood glucose levels?

A1: Research suggests that this compound may exert its antihyperglycemic effects through multiple mechanisms. In type 2 diabetic rats, this compound has been shown to:

  • Enhance insulin secretion: this compound directly stimulates insulin release from pancreatic beta cells. [, ]
  • Improve insulin sensitivity: this compound appears to enhance insulin signaling and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. [, , ]
  • Suppress glucagon secretion: this compound may reduce glucagon release from pancreatic alpha cells, further contributing to its blood glucose-lowering effects. []

Q2: Does this compound impact inflammation?

A2: Studies indicate that this compound possesses anti-inflammatory properties. Research in cell cultures and animal models suggests that this compound can:

  • Suppress pro-inflammatory cytokines: this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, key mediators of inflammation. [, , ]
  • Modulate inflammatory signaling pathways: this compound has demonstrated the ability to inhibit the NF-κB pathway, a central regulator of inflammation. [, ]
  • Protect against LPS-induced inflammation: this compound has shown protective effects against inflammation induced by lipopolysaccharide (LPS), a bacterial toxin known to trigger a strong immune response. [, , ]

Q3: What are the potential benefits of this compound in myocardial fibrosis?

A3: Research suggests that this compound might protect against myocardial fibrosis. In a study using isoproterenol-induced myocardial fibrosis in mice, this compound was shown to:

  • Reduce collagen accumulation: this compound administration attenuated the buildup of collagen, a hallmark of fibrosis, in heart tissue. []
  • Inhibit TGF-β1/Smad signaling: this compound suppressed the transforming growth factor-β1 (TGF-β1) signaling pathway, a key driver of fibrosis. []
  • Enhance antioxidant defenses: this compound increased the activity of antioxidant enzymes in heart tissue, potentially protecting against oxidative stress associated with fibrosis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H60O18, and its molecular weight is 804.88 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, studies often use techniques like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) to identify and quantify this compound. [] Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to confirm the structure of this compound. []

Q6: How do different steviol glycosides compare in terms of sweetness and taste profile?

A6: this compound is one of the main sweet glycosides found in Stevia rebaudiana along with other glycosides like rebaudioside A (Reb A). While both contribute to the sweet taste, they differ in their taste profiles. This compound is known to have a bitter aftertaste, which is less pronounced in Reb A. The ratio of these glycosides influences the overall taste of stevia-based sweeteners. [, ] Research focuses on modifying the steviol glycoside profile to achieve a more favorable taste. [, ]

Q7: Are there any formulation strategies to improve the properties of this compound?

A7: Research explores different approaches to enhance this compound applications:

  • Combining with other sweeteners: Blending this compound with other sweeteners like sucrose or other steviol glycosides aims to improve its taste profile and mask any bitterness. [, ]

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